Ralinepag (chemical name: 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate) is a novel, next-generation, oral, selective, and potent prostacyclin (IP) receptor agonist. [, ] It is a non-prostanoid compound, meaning its chemical structure differs from naturally occurring prostaglandins like prostacyclin. [, ] Ralinepag is being developed for the treatment of pulmonary arterial hypertension (PAH). [, ]
The synthesis of Ralinepag is described in detail in the paper "Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension." [] The paper outlines a multi-step synthetic route involving various chemical transformations and purifications. Specific details regarding reaction conditions, reagents, and yields are presented within the publication.
The molecular structure of Ralinepag can be found in the paper mentioned above. [] While this analysis does not explicitly detail specific structural analysis techniques, it's important to note that researchers likely employed methods like NMR spectroscopy and X-ray crystallography to confirm the structure and analyze its three-dimensional conformation.
Ralinepag exerts its therapeutic effect by acting as a selective agonist at the prostacyclin (IP) receptor. [, ] Upon binding to the IP receptor, Ralinepag stimulates the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule. [, ] This increase in cAMP levels leads to vasodilation (widening of blood vessels), antiproliferative effects (inhibiting the growth of cells), and potentially anti-inflammatory effects in the pulmonary arteries. [, ] Ralinepag demonstrates improved potency in cAMP accumulation compared to selexipag, another IP receptor agonist. []
The physical and chemical properties of Ralinepag have been studied in various preclinical settings. [] Key findings include:* Pharmacokinetics: Ralinepag exhibits favorable pharmacokinetic properties, including a long half-life of approximately 24 hours in humans, allowing for once-daily dosing. [, ] It also demonstrates good oral bioavailability. []* Solubility: An acceptable solid form of Ralinepag was identified during its development, indicating suitable solubility for formulation into an oral dosage form. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6